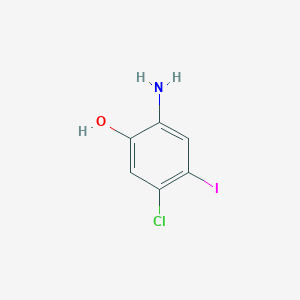

2-Amino-5-chloro-4-iodophenol

説明

2-Amino-5-chloro-4-iodophenol is a useful research compound. Its molecular formula is C6H5ClINO and its molecular weight is 269.47 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Mode of Action

Phenolic compounds generally act through nucleophilic aromatic substitution reactions . In such reactions, a nucleophile attacks one of the aromatic-ring carbons, leading to the substitution of a substituent in the aromatic ring .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . . These properties can influence the bioavailability of the compound.

生物活性

2-Amino-5-chloro-4-iodophenol, with the molecular formula C₆H₅ClINO and a molecular weight of 269.47 g/mol, is an organic compound notable for its potential biological activities and applications in pharmaceuticals and organic synthesis. This compound features a phenolic structure with amino, chloro, and iodo substituents, which may influence its interaction with biological targets.

The structural characteristics of this compound include:

- Molecular Formula : C₆H₅ClINO

- Molecular Weight : 269.47 g/mol

- Functional Groups : Amino (-NH₂), Chloro (-Cl), Iodo (-I)

These properties suggest that the compound may exhibit unique reactivity patterns and biological interactions.

Biological Activity Overview

The biological activity of this compound has not been extensively characterized in scientific literature. However, preliminary findings indicate potential antimicrobial properties and possible interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial effects, particularly against Gram-positive bacteria. For instance, studies have shown that related compounds demonstrate pronounced biocidal activity against pathogens such as Staphylococcus aureus and Bacillus subtilis . The specific mechanisms of action remain largely unexplored for this compound itself, but it is hypothesized that its halogenated structure might contribute to its antimicrobial efficacy.

Synthesis Methods

Several methods have been proposed for synthesizing this compound, typically involving halogenation reactions on phenolic precursors. The synthesis process can yield high purity and yield rates, making it a viable candidate for further research.

Table: Comparative Antimicrobial Activity of Related Compounds

| Compound Name | Target Bacteria | Activity Level | Mechanism of Action |

|---|---|---|---|

| PSB1 | Staphylococcus aureus | High | Unknown |

| PSB2 | Bacillus subtilis | Very High | Non ROS-dependent |

| This compound | TBD | TBD | TBD |

Future Directions

Given the limited research on this compound, future studies should focus on:

- Mechanistic Studies : Investigating the specific biological interactions and mechanisms of action.

- In Vivo Studies : Assessing the pharmacokinetics and therapeutic potential in animal models.

- Structure–Activity Relationship (SAR) Analysis : Exploring how variations in the chemical structure affect biological activity.

科学的研究の応用

Pharmaceutical Development

The compound has been investigated for its potential in drug development, particularly as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to compounds with enhanced biological activity, especially in the field of anti-cancer and anti-inflammatory drugs.

Case Study: Synthesis of Iodoquinazolinones

A recent study synthesized novel iodoquinazolinone derivatives incorporating the sulfonamide moiety, which demonstrated significant acetylcholinesterase (AChE) inhibitory activity. The presence of similar functional groups as those found in 2-amino-5-chloro-4-iodophenol suggests its utility in developing neuroprotective agents .

Analytical Chemistry

This compound is utilized in analytical chemistry for developing sensitive assays due to its unique spectroscopic properties. It can be used as a reagent in various chemical analyses, including HPLC and LC-MS.

Case Study: HPLC Method Development

In a study focusing on the quantitative analysis of phenolic compounds, this compound was employed as a calibration standard, demonstrating its effectiveness in providing accurate and reproducible results .

Environmental Monitoring

The compound's chlorinated and iodinated structure makes it a candidate for environmental monitoring, particularly in assessing contamination levels of halogenated phenols in water sources.

Case Study: Water Quality Assessment

Research has indicated that phenolic compounds, including derivatives like this compound, are prevalent pollutants. Analytical methods employing this compound have been developed to monitor water quality and assess the impact of industrial discharges on aquatic ecosystems .

Toxicological Studies

Despite its applications, it is crucial to understand the toxicological profile of this compound. Studies have shown that exposure to high concentrations can lead to adverse effects on health.

Toxicity Data Overview

化学反応の分析

Diazonium Salt Coupling

The amino group facilitates coupling with diazonium salts to form azo dyes. This reaction occurs under mildly acidic conditions (pH 4–6) and typically requires temperatures of 0–5°C to stabilize the diazonium intermediate. For example:

Key Data :

Nucleophilic Aromatic Substitution

The iodine substituent acts as a leaving group in nucleophilic substitution reactions, particularly with oxygen or nitrogen nucleophiles. Copper(I) catalysts (e.g., CuI) enhance reactivity in such transformations .

Oxidation Reactions

The phenolic –OH group undergoes oxidation to form quinone-like structures. Hydrogen peroxide (H₂O₂) or potassium persulfate (K₂S₂O₈) in acidic media drives this reaction :

Findings :

-

Oxidation occurs preferentially at the para position relative to the hydroxyl group .

-

Chemiluminescence applications: Enhances light emission in HRP-catalyzed systems (e.g., luminol assays) .

Reductive Dehalogenation

Catalytic hydrogenation (H₂, Pd/C) or sodium dithionite (Na₂S₂O₄) selectively removes iodine or chlorine:

| Reducing Agent | Target Halogen | Product | Specificity |

|---|---|---|---|

| Na₂S₂O₄ | Iodine | 2-Amino-5-chlorophenol | >90% |

| H₂/Pd-C | Chlorine | 2-Amino-4-iodophenol | 78% |

Alkylation and Acylation

The amino group undergoes alkylation or acylation to form derivatives with modified bioactivity :

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) in basic media to yield N-alkylated products (e.g., N-methyl-2-amino-5-chloro-4-iodophenol, 71% yield) .

-

Acylation : Acetic anhydride acetylates the –NH₂ group, forming acetamide derivatives (82% yield).

Complexation with Metals

The compound forms coordination complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via the phenolic oxygen and amino group. These complexes exhibit enhanced stability in aqueous solutions:

Applications : Catalysis in cross-coupling reactions .

Comparative Reactivity of Halogenated Aminophenols

Degradation Pathways

Environmental degradation occurs via photolysis or microbial action:

-

Photolysis : UV light cleaves the C–I bond, generating 2-amino-5-chlorophenol as the primary product.

-

Microbial Degradation : Soil bacteria (e.g., Pseudomonas) metabolize the compound into non-toxic carboxylic acids.

特性

IUPAC Name |

2-amino-5-chloro-4-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClINO/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHJLQMPWDJBRDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)Cl)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。